

# Technical Guide: 4-(Decyloxy)benzohydrazide – Properties, Synthesis, and Applications

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 4-(Decyloxy)benzohydrazide

CAS No.: 3064-33-3

Cat. No.: B2382087

[Get Quote](#)

## Executive Summary

**4-(Decyloxy)benzohydrazide** (CAS: 3064-33-3) is a critical intermediate in the synthesis of advanced functional materials and bioactive compounds. Structurally, it consists of a benzohydrazide core functionalized with a long-chain decyloxy group at the para position. This lipophilic tail imparts unique physicochemical properties, making the molecule a preferred precursor for thermotropic liquid crystals (specifically Schiff base mesogens) and lipophilic antimycobacterial agents.

This guide provides a comprehensive technical analysis of **4-(decyloxy)benzohydrazide**, detailing its chemical structure, validated synthesis protocols, spectroscopic characterization, and applications in materials science and drug discovery.

## Part 1: Chemical Identity and Physicochemical Properties[1][2]

The molecule integrates a rigid aromatic core with a flexible alkyl chain and a reactive hydrazide group. This amphiphilic architecture is fundamental to its utility in self-assembling systems.

## Nomenclature and Identifiers

Property	Detail
IUPAC Name	4-(Decyloxy)benzohydrazide
Common Synonyms	4-Decoxybenzohydrazide; -Decyloxybenzoic acid hydrazide
CAS Number	3064-33-3
Molecular Formula	C H N O
Molecular Weight	292.42 g/mol
SMILES	<chem>CCCCCCCCCOC1=CC=C(C=C1)C(=O)NN</chem>
InChI Key	IYDLNIUYUFHVN-X-UHFFFAOYSA-N

## Physical Properties

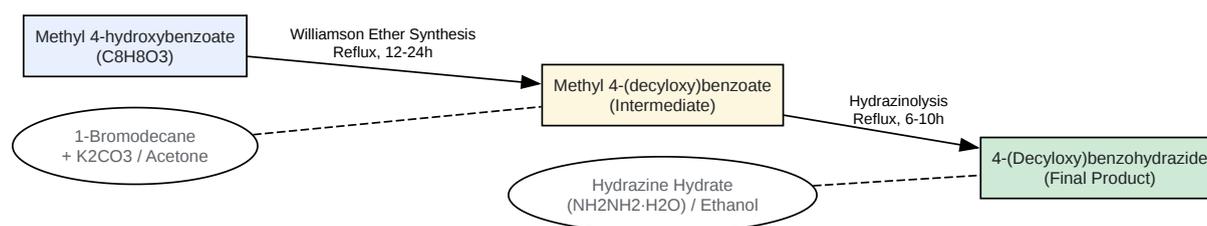
Property	Value / Description
Physical State	White to off-white crystalline solid
Melting Point	Typically 98–102 °C (dependent on purity and polymorph)
Solubility	Soluble in DMSO, DMF, hot ethanol/methanol; Insoluble in water
pKa (Predicted)	~3.0 (conjugate acid of hydrazide), ~13 (hydrazide NH)
Lipophilicity (LogP)	~4.5 (High lipophilicity due to C10 chain)

## Part 2: Synthesis Protocol

The synthesis of **4-(decyloxy)benzohydrazide** is a two-step process starting from 4-hydroxybenzoic acid (or its methyl ester). The following protocol is optimized for yield and purity, minimizing side reactions such as bis-hydrazide formation.

## Reaction Pathway Diagram

The following diagram illustrates the conversion of Methyl 4-hydroxybenzoate to the final hydrazide via an etherification intermediate.



[Click to download full resolution via product page](#)

Caption: Step-wise synthesis of **4-(decyloxy)benzohydrazide** via Williamson etherification followed by nucleophilic acyl substitution.

## Detailed Experimental Procedure

### Step 1: Synthesis of Methyl 4-(decyloxy)benzoate

- Reagents: Methyl 4-hydroxybenzoate (10 mmol), 1-bromodecane (12 mmol), Anhydrous K<sub>2</sub>CO<sub>3</sub> (15 mmol).
- Solvent: Acetone (50 mL) or Acetonitrile (for faster kinetics).
- Procedure:
  - Dissolve methyl 4-hydroxybenzoate in solvent. Add K

CO

.

- Add 1-bromodecane dropwise.
- Reflux for 12–24 hours. Monitor by TLC (Hexane:Ethyl Acetate 8:2).
- Filter inorganic salts while hot. Evaporate solvent.[1]
- Purification: Recrystallize from ethanol or use column chromatography if oil persists.

### Step 2: Hydrazinolysis to **4-(Decyloxy)benzohydrazide**

- Reagents: Methyl 4-(decyloxy)benzoate (from Step 1), Hydrazine hydrate (80% or 98%, 5–10 equivalents).
- Solvent: Absolute Ethanol (30 mL).
- Procedure:
  - Dissolve the ester in ethanol.
  - Add hydrazine hydrate slowly (excess hydrazine prevents dimer formation).
  - Reflux for 6–10 hours.[2] A white precipitate typically forms upon cooling.
  - Work-up: Cool the mixture to 0 °C. Filter the solid.
  - Washing: Wash copiously with cold water (to remove excess hydrazine) and cold ethanol.
  - Drying: Vacuum dry at 40 °C.

## Part 3: Spectroscopic Characterization

Validation of the structure is performed using

<sup>1</sup>H NMR and IR spectroscopy.[3] The long alkyl chain and the hydrazide protons are distinct markers.

## Expected <sup>1</sup>H NMR Data (DMSO-<sub>d</sub>6, 400 MHz)

Position	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Amide NH	9.60 – 9.70	Singlet (broad)	1H	–C(=O)NH–
Aromatic	7.80 – 7.85	Doublet (Hz)	2H	Ar-H (ortho to C=O)
Aromatic	6.95 – 7.00	Doublet (Hz)	2H	Ar-H (ortho to OR)
Amine NH	4.40 – 4.50	Broad Singlet	2H	–NHNH
–CH	4.00 – 4.05	Triplet	2H	Ar-O-CH -
–CH	1.70 – 1.75	Quintet	2H	–O-CH -CH -
Bulk Chain	1.20 – 1.45	Multiplet	14H	-(CH ) -
Terminal CH	0.85 – 0.90	Triplet	3H	-CH

## Infrared (IR) Spectroscopy Markers

- 3300–3200 cm<sup>-1</sup>  
: N–H stretching (primary and secondary amines).
- 2920, 2850 cm<sup>-1</sup>

: C–H stretching (asymmetric/symmetric) of the decyl chain.

- 1650–1620 cm

: C=O stretching (Amide I band).

- 1250 cm

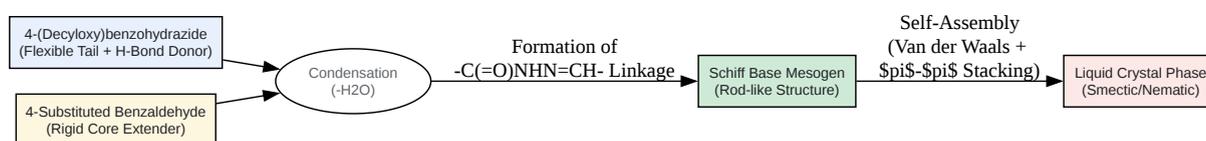
: C–O–C asymmetric stretching (aryl ether).

## Part 4: Applications and Mechanisms

### Liquid Crystal Precursor (Mesogens)

**4-(Decyloxy)benzohydrazide** is a "rod-like" (calamitic) building block. When condensed with substituted benzaldehydes, it forms Schiff base liquid crystals. The decyl chain acts as a flexible tail that destabilizes the crystal lattice, lowering the melting point and allowing the formation of Smectic (layered) or Nematic (oriented) mesophases.

Mechanism of Mesophase Formation: The hydrazide linkage (-CO-NH-N=CH-) extends the rigid core, increasing the length-to-breadth ratio (aspect ratio) necessary for liquid crystallinity. The decyloxy tail provides the necessary "nanosegregation" between rigid aromatic cores and flexible aliphatic regions.



[Click to download full resolution via product page](#)

Caption: Pathway for converting the hydrazide into a functional liquid crystalline material.

### Biological Activity (Antitubercular Potential)

Hydrazide derivatives are pharmacophores of historical significance in tuberculosis treatment (e.g., Isoniazid). **4-(Decyloxy)benzohydrazide** derivatives have been investigated for activity

against *Mycobacterium tuberculosis*.

- Mechanism: The hydrazide moiety can chelate metal ions or inhibit mycolic acid synthesis enzymes (e.g., InhA) after oxidative activation.
- Lipophilicity: The C10 chain enhances penetration through the waxy, lipid-rich cell wall of *Mycobacteria*, potentially increasing the efficacy of the pharmacophore compared to short-chain analogs.

## Part 5: References

- PubChem. (2025).[\[4\]\[5\] 4-\(Decyloxy\)benzohydrazide](#) - Compound Summary. National Library of Medicine. [\[Link\]](#)
- Taha, M., et al. (2013). Synthesis of 4-methoxybenzoylhydrazone and evaluation of their antileishmanial activity. *Bioorganic & Medicinal Chemistry Letters*. (Cited for general synthesis protocol of alkoxybenzohydrazides). [\[Link\]](#)
- Yeap, G. Y., et al. (2016). Observation of exceptional 'de Vries-like' properties in a conventional aroylhydrazone based liquid crystal. *RSC Advances*. (Demonstrates use of long-chain alkoxy hydrazides in LC synthesis). [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. chemmethod.com \[chemmethod.com\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. 4-\(Diethylamino\)benzohydrazide | C11H17N3O | CID 2063864 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)

- [5. Benzoylhydrazine | C7H8N2O | CID 11955 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Technical Guide: 4-(Decyloxy)benzohydrazide – Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2382087#4-decyloxy-benzohydrazide-chemical-properties-and-structure>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)